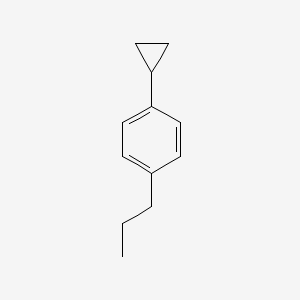
1-Cyclopropyl-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-propylbenzene is an organic compound that belongs to the class of cycloalkylbenzenes It consists of a benzene ring substituted with a cyclopropyl group at the first position and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-propylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-propylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylpropylbenzene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Cyclopropyl-4-propylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-propylbenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets . The benzene ring allows for various substitution reactions, enabling the modification of the compound’s properties and activity .
Comparison with Similar Compounds
Cyclopropylbenzene: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
Propylbenzene: Lacks the cyclopropyl group, resulting in different conformational properties and reactivity.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclopropyl-4-propylbenzene is unique due to the presence of both cyclopropyl and propyl groups, which confer distinct structural and chemical properties.
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-cyclopropyl-4-propylbenzene |
InChI |
InChI=1S/C12H16/c1-2-3-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
YQJQOHZYTWPQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















